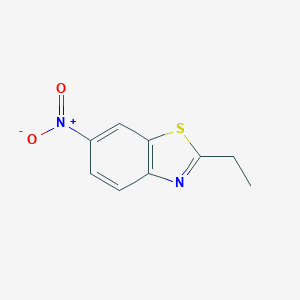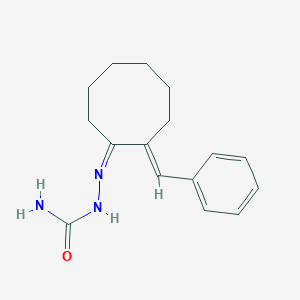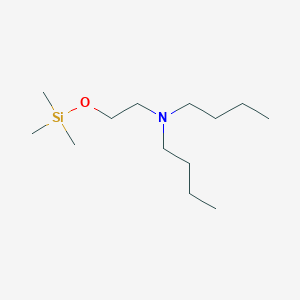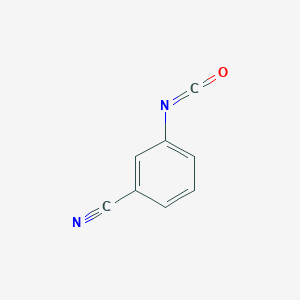
Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of hexachlorometallates can be inferred from the structures presented in the papers. For example, the synthesis of potassium hexachlorothalliate dihydrate involves the combination of thallium, chlorine, and potassium in an aqueous solution, followed by crystallization . Similarly, the synthesis of other hexachlorometallates likely follows a pathway involving the reaction of the respective metal with chlorine in the presence of a potassium source.
Molecular Structure Analysis
The molecular structure of hexachlorometallates is characterized by the metal center surrounded by six chloride ligands. In the case of potassium hexachlorothalliate dihydrate, the TlCl6^3- ions form well-defined groups with the thallium atom forming six stable covalent bonds with chlorine . The structure of potassium yttrium hexaniobium octadecachloride features a complex anionic cluster with niobium and chlorine, coordinated by potassium and yttrium cations .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of hexachlorometallates include their crystalline structure, as seen in potassium hexachlorothalliate dihydrate, which has a body-centered tetragonal unit . The compound's stability is influenced by the nature of the metal-chlorine bonds and the overall lattice structure. The electronic properties, such as conductivity and band structure, can be altered by intercalating other elements, as shown in the study of potassium intercalation in hexagonal 2H-MoS2 .
Aplicaciones Científicas De Investigación
- “Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)-” is a chemical compound with the CAS Number: 16871-60-6 . It’s also known as osmium (IV) dipotassium chloride .
- Another compound, Potassium osmate, which is an inorganic compound with the formula , is a diamagnetic purple salt that contains osmium in the VI (6+) oxidation state . When dissolved in water, a pink solution is formed, but when dissolved in methanol, the salt gives a blue solution .
- Potassium osmate gained attention as a catalyst for the asymmetric dihydroxylation of olefins .
- “Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)-” is a chemical compound with the CAS Number: 16871-60-6 . It’s also known as osmium (IV) dipotassium chloride .
- Another compound, Potassium osmate, which is an inorganic compound with the formula , is a diamagnetic purple salt that contains osmium in the VI (6+) oxidation state . When dissolved in water, a pink solution is formed, but when dissolved in methanol, the salt gives a blue solution .
- Potassium osmate gained attention as a catalyst for the asymmetric dihydroxylation of olefins .
Safety And Hazards
The compound is toxic and corrosive . It causes severe skin burns and eye damage . Inhalation may cause corrosive injuries to the upper respiratory tract and lungs . It is advised to avoid dust formation, ingestion, and inhalation. Use personal protective equipment, ensure adequate ventilation, and store under an inert atmosphere .
Propiedades
Número CAS |
16871-60-6 |
|---|---|
Nombre del producto |
Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)- |
Fórmula molecular |
Cl6K2Os |
Peso molecular |
481.1 g/mol |
Nombre IUPAC |
dipotassium;osmium(4+);hexachloride |
InChI |
InChI=1S/6ClH.2K.Os/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
Clave InChI |
VGKQJCSDERXWRV-UHFFFAOYSA-H |
SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Os+4] |
SMILES canónico |
[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Os+4] |
Otros números CAS |
16871-60-6 1307-78-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



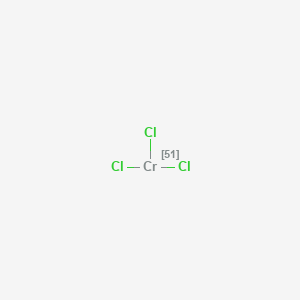

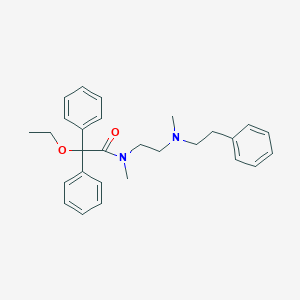

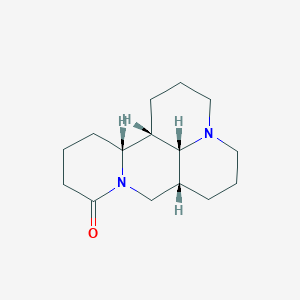
![Dichloromethyl[2-(trichlorosilyl)ethyl]silane](/img/structure/B92784.png)
